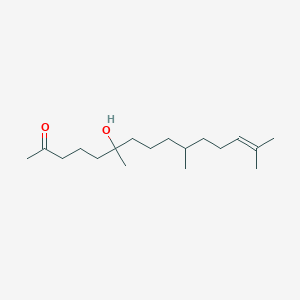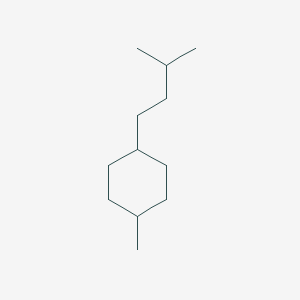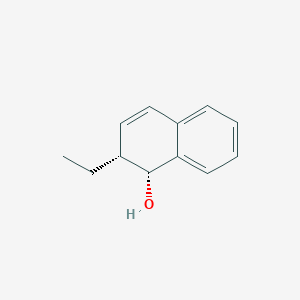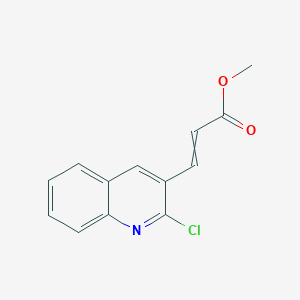![molecular formula C7H15NO3S B14241428 N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide CAS No. 187337-05-9](/img/structure/B14241428.png)
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide is a chiral compound with a cyclohexane ring substituted with a hydroxy group and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide typically involves the reaction of (1R,2S)-2-hydroxycyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The methanesulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: 2-Ketocyclohexylmethanesulfonamide.
Reduction: 2-Aminocyclohexylmethanesulfonamide.
Substitution: 2-Chlorocyclohexylmethanesulfonamide or 2-Bromocyclohexylmethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and methanesulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide
- N-[(1R,2S)-2-Hydroxycyclohexyl]propionamide
- N-[(1R,2S)-2-Hydroxycyclohexyl]butyramide
Uniqueness
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
187337-05-9 |
|---|---|
Molekularformel |
C7H15NO3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
N-[(1R,2S)-2-hydroxycyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
IMERQFYKRPXONQ-RQJHMYQMSA-N |
Isomerische SMILES |
CS(=O)(=O)N[C@@H]1CCCC[C@@H]1O |
Kanonische SMILES |
CS(=O)(=O)NC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)



![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)


![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

